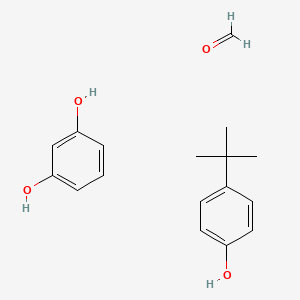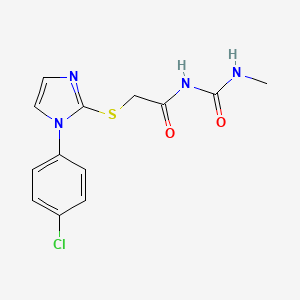
Benzene-1,3-diol;4-tert-butylphenol;formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. This compound is part of the phenol-formaldehyde resin family, which are known for their high mechanical strength, thermal stability, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol typically involves a step-growth polymerization reaction. The process can be either acid- or base-catalyzed. Formaldehyde reacts with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol at the ortho and para positions, forming hydroxymethyl derivatives. These intermediates further react to form methylene and ether bridges, resulting in a three-dimensional network polymer .
Industrial Production Methods
Industrial production of this polymer often employs a controlled reaction environment to ensure consistent product quality. The reaction is typically carried out in a reactor where temperature, pH, and reactant concentrations are carefully monitored. The polymerization can be terminated at various stages to produce resins with different molecular weights and properties .
化学反应分析
Types of Reactions
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups, enhancing its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its brittleness.
Substitution: Various substituents can be introduced into the polymer backbone to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties. These modifications can make the polymer suitable for a wider range of applications .
科学研究应用
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of adhesives, coatings, and high-performance composites.
作用机制
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol involves the formation of a cross-linked network structure. This network provides the polymer with its characteristic mechanical strength and thermal stability. The molecular targets and pathways involved in its action include the interaction of hydroxymethyl groups with other reactive sites, leading to the formation of methylene and ether bridges .
相似化合物的比较
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the 4-(1,1-dimethylethyl)phenol component.
Urea-formaldehyde resin: Contains urea instead of phenol derivatives, resulting in different properties.
Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability and hardness.
Uniqueness
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is unique due to the presence of 4-(1,1-dimethylethyl)phenol, which imparts additional hydrophobicity and thermal stability to the polymer. This makes it particularly suitable for applications requiring high-performance materials .
属性
CAS 编号 |
59633-97-5 |
|---|---|
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
benzene-1,3-diol;4-tert-butylphenol;formaldehyde |
InChI |
InChI=1S/C10H14O.C6H6O2.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;7-5-2-1-3-6(8)4-5;1-2/h4-7,11H,1-3H3;1-4,7-8H;1H2 |
InChI 键 |
BAGGOTMFISSVIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC(=CC(=C1)O)O |
相关CAS编号 |
59633-97-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
